V-ATPase Inhibition: Destruxin DE Exhibits 10-Fold Greater Potency Than Its Epoxide Diastereomer, Confirming Stereochemical Specificity
Destruxin DE (natural destruxin E bearing (S)-epoxide stereochemistry) inhibits vacuolar-type H⁺-ATPase (V-ATPase) with an IC₅₀ of 0.4 μM. Its synthetic diastereomer, epi-destruxin E (bearing (R)-epoxide stereochemistry at the same chiral center), was synthesized and evaluated in parallel, exhibiting V-ATPase inhibitory activity that is 10-fold weaker. Both natural and synthetic destruxin E were confirmed to possess identical spectral properties, ruling out purity artifacts [1]. This demonstrates that the (S)-epoxide configuration of destruxin DE is a stereochemical pharmacophoric requirement for potent V-ATPase engagement.
| Evidence Dimension | V-ATPase inhibitory potency |
|---|---|
| Target Compound Data | Destruxin DE (natural, (S)-epoxide): IC₅₀ = 0.4 μM |
| Comparator Or Baseline | epi-Destruxin E (synthetic, (R)-epoxide diastereomer): IC₅₀ not explicitly stated but reported as 10-fold less active than destruxin DE |
| Quantified Difference | Destruxin DE is 10-fold more potent than its (R)-epoxide diastereomer |
| Conditions | Acridine orange staining assay for V-ATPase-dependent acidic organelle quantification; Saccharomyces cerevisiae and mammalian cell systems [1] |
Why This Matters
For procurement in V-ATPase-targeted drug discovery programs (oncology, osteoporosis), destruxin DE is stereochemically non-substitutable; even its closest diastereomer epi-destruxin E shows a 10-fold potency loss, and destruxins A and B (which lack the epoxide entirely) cannot replicate this target engagement profile.
- [1] Yoshida M, Takeuchi H, Ishida Y, Yashiroda Y, Yoshida M, Takagi M, Shin-ya K, Doi T. Synthesis, structure determination, and biological evaluation of destruxin E. Org Lett. 2010;12(17):3792-3795. doi:10.1021/ol101449x View Source
